molecular formula C15H16FNO2S B5647886 N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5647886
M. Wt: 293.4 g/mol
InChI Key: IKYBILYWXSZYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16FNO2S and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08857809 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CBDivE_012672, also known as N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, is a compound that primarily targets the endocannabinoid system within the body . This system includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes . The compound binds to a wide variety of physiological targets of the endocannabinoid system .

Mode of Action

It is known that cbdive_012672 acts on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of CBDivE_012672 with its targets results in changes in neurotransmitter release, thereby modulating cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems .

Biochemical Pathways

CBDivE_012672 affects various biochemical pathways through its interaction with the endocannabinoid system. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) . CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain . The modulation of these pathways by CBDivE_012672 can result in downstream effects such as analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, neuroprotective, anti-inflammatory, and antioxidant activity .

Pharmacokinetics

The pharmacokinetics of CBDivE_012672, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under investigation. These properties are integral to understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of CBDivE_012672’s action are diverse, given its interaction with the endocannabinoid system. It has shown promise as a therapeutic and pharmaceutical drug target, particularly for conditions ranging from anxiety to epilepsy . The compound’s interaction with CB1 and CB2 receptors can lead to changes in neurotransmitter release, thereby affecting various physiological processes .

Properties

IUPAC Name

N-(3-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-7-11(2)15(12(3)8-10)20(18,19)17-14-6-4-5-13(16)9-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYBILYWXSZYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.